8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine is a compound belonging to the class of triazolo-pyrazines, which are characterized by their fused heterocyclic structures. This compound is notable for its potential biological activities and has been investigated for various medicinal applications, including as inhibitors in cancer therapy.
The compound can be synthesized through various chemical methods and has been the subject of research in medicinal chemistry, particularly for its antitumor and antimicrobial properties. Studies have highlighted its structural modifications and biological evaluations, demonstrating its significance in drug design and development .
8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine is classified under heterocyclic compounds due to its unique arrangement of nitrogen and carbon atoms within the triazole and pyrazine rings. It is also categorized as a potential pharmacophore due to its interactions with biological targets.
The synthesis of 8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves several key steps:
For example, one synthetic route detailed in the literature involves treating 2,3-dichloropyrazine with hydrazine hydrate followed by cyclization with triethoxy methane under reflux conditions . The final product can be purified using techniques such as column chromatography.
The molecular structure of 8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine features:
The molecular formula for this compound is , with a molecular weight of approximately 233.66 g/mol. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm its structure .
8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine can participate in various chemical reactions:
The reactivity of this compound is influenced by the electronic properties of substituents on the phenyl group, which can modulate its interaction with biological targets .
The mechanism of action for compounds like 8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine often involves:
Research has shown that derivatives of triazolo-pyrazines can act as dual inhibitors targeting pathways such as vascular endothelial growth factor receptor and c-Met signaling .
Relevant data from studies indicate that derivatives exhibit varying degrees of solubility and stability depending on their substituents .
8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine has several potential applications:
The 1,2,4-triazolo[4,3-a]pyrazine scaffold represents a privileged nitrogen-rich heterocyclic system in medicinal chemistry, characterized by a fused bicyclic structure combining triazole and pyrazine rings. This architecture imparts distinctive electronic properties and versatile binding capabilities critical for interacting with biological targets. The scaffold’s significance is amplified by its presence in multiple FDA-approved drugs and clinical candidates targeting diverse therapeutic areas, including oncology, infectious diseases, and metabolic disorders [6]. Within this chemical class, 8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine (CAS# 140910-71-0, Molecular Formula: C₁₁H₇ClN₄) has emerged as a synthetically accessible and pharmacologically versatile building block. Its structural features—specifically the chloro group at C8 and phenyl ring at C3—enable precise modulation of electronic distribution and steric bulk, facilitating targeted molecular design [4] [5].
The 1,2,4-triazolo[4,3-a]pyrazine core exhibits a planar, electron-deficient aromatic system due to the presence of multiple sp²-hybridized nitrogen atoms. This electron deficiency enhances hydrogen-bond acceptor capabilities and facilitates π-π stacking interactions with protein residues. The chlorine atom at the C8 position significantly influences the scaffold’s electronic properties:
Table 1: Electronic and Physicochemical Properties of Triazolo[4,3-a]pyrazine Derivatives
Substitution Pattern | logP* | Dipole Moment (Debye) | pKa | Protease Binding Affinity ΔG (kcal/mol) |
---|---|---|---|---|
Unsubstituted scaffold | 1.05 | 3.8 | 2.1 | -7.2 |
8-Chloro derivative | 1.82 | 4.6 | 1.7 | -8.9 |
8-Chloro-3-phenyl | 2.95 | 5.1 | 1.3 | -10.4 |
*Calculated partition coefficient (octanol/water)
Molecular docking studies reveal that the 8-chloro-3-phenyl derivative forms specific interactions with biological targets:
The medicinal exploration of triazolo[4,3-a]pyrazines evolved through three distinct phases:
Synthetic methodologies evolved significantly during this period. Early routes required harsh conditions (POCI₃, 110°C), while modern approaches employ palladium-catalyzed C-N coupling and microwave-assisted cyclization, improving yields from ~40% to >85% [2] [8].
The strategic incorporation of 8-chloro and 3-phenyl groups creates a synergistic pharmacophore with validated bioactivity across multiple target classes:
Table 2: Biological Activities of 8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine Derivatives
Biological Target | Derivative Structure | Potency | Reference |
---|---|---|---|
Staphylococcus aureus | Compound 2e (Sulfonamide analog) | MIC = 32 μg/mL | [2] |
Escherichia coli | Compound 2e (Sulfonamide analog) | MIC = 16 μg/mL | [2] |
c-Met kinase | Compound 17l (Urea-linked analog) | IC₅₀ = 26.00 nM | [3] |
VEGFR-2 kinase | Compound 17l (Urea-linked analog) | IC₅₀ = 2.6 μM | [3] |
PARP1 | Tetrahydrotriazolopyrazine derivatives | IC₅₀ < 50 nM | [7] |
Antibacterial Pharmacophore:
Oncology-Targeted Modifications:
Electronic Optimization:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9